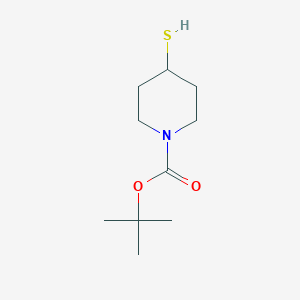

tert-Butyl 4-mercaptopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-8(14)5-7-11/h8,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYCVFFWCMHPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619851 | |

| Record name | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134464-79-2 | |

| Record name | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-sulfanylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-mercaptopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing tert-butyl 4-mercaptopiperidine-1-carboxylate, a crucial building block in the development of various pharmaceutical compounds. The information presented herein is curated for researchers and professionals in the field of drug development and medicinal chemistry, offering a comprehensive resource for the synthesis and characterization of this versatile intermediate.

Introduction

This compound is a key heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. The presence of a protected amine and a reactive thiol group makes it a valuable synthon for introducing the 4-mercaptopiperidine moiety into larger, more complex structures. This guide details the most common and effective synthetic routes starting from readily available precursors: tert-butyl 4-hydroxypiperidine-1-carboxylate and N-Boc-4-piperidone.

Synthesis Pathways

Two principal synthetic strategies have been established for the preparation of this compound, each originating from a different commercially available starting material.

Pathway 1: From tert-Butyl 4-hydroxypiperidine-1-carboxylate

This pathway involves the conversion of a hydroxyl group at the 4-position of the piperidine ring into a thiol group. Two effective methods for this transformation are the Mitsunobu reaction followed by hydrolysis, and a direct conversion using Lawesson's reagent.

-

Method A: Mitsunobu Reaction and Thioacetate Hydrolysis

This two-step sequence is a reliable method that proceeds with inversion of stereochemistry at the C-4 position. The alcohol is first converted to a thioacetate, which is then hydrolyzed to yield the desired thiol.

-

Step 1: Synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate

-

Step 2: Hydrolysis to this compound

-

-

Method B: Direct Conversion with Lawesson's Reagent

A one-pot reaction with Lawesson's reagent provides a direct route from the alcohol to the thiol, though it may sometimes be accompanied by elimination byproducts.

Pathway 2: From N-Boc-4-piperidone

This approach begins with the keto-functionalized piperidine and involves the formation of a thioketone intermediate, which is subsequently reduced to the target thiol.

-

Thionation and Reduction

The ketone is first converted to the corresponding thioketone using a thionating agent like Lawesson's reagent. The thioketone is then reduced to the final product.

Data Presentation

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Synthesis via Mitsunobu Reaction of tert-Butyl 4-hydroxypiperidine-1-carboxylate

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate, Thioacetic acid | PPh₃, DIAD | THF | 0 to RT | 12 | 85-95 | >95 |

| 2 | tert-Butyl 4-(acetylthio)piperidine-1-carboxylate | LiOH or NaOH | Methanol/Water | RT | 2-4 | 90-98 | >98 |

Table 2: Synthesis via Direct Conversion of tert-Butyl 4-hydroxypiperidine-1-carboxylate

| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Lawesson's Reagent | Toluene | Reflux | 4-8 | 60-75 | >90 |

Table 3: Synthesis from N-Boc-4-piperidone

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | N-Boc-4-piperidone | Lawesson's Reagent | Toluene | Reflux | 6-10 | 70-85 | >90 |

| 2 | N-Boc-4-thiopiperidone | NaBH₄ | Methanol | 0 to RT | 1-2 | 80-90 | >95 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

Step 1: Synthesis of tert-butyl 4-(acetylthio)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Thioacetic acid (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl 4-(acetylthio)piperidine-1-carboxylate.

Step 2: Hydrolysis to this compound

-

The tert-butyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

-

An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is then acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound from N-Boc-4-piperidone

Step 1: Synthesis of N-Boc-4-thiopiperidone

-

A mixture of N-Boc-4-piperidone (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene is heated to reflux under an inert atmosphere for 6-10 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to give N-Boc-4-thiopiperidone.

Step 2: Reduction to this compound

-

To a solution of N-Boc-4-thiopiperidone (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Mandatory Visualization

Physicochemical properties of tert-Butyl 4-mercaptopiperidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-mercaptopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 134464-79-2) is a heterocyclic organic compound featuring a piperidine ring functionalized with both a thiol (-SH) group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the reactive thiol group and the synthetically versatile Boc-protected amine makes this molecule a valuable building block in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its reactivity, stability, and suitability for various synthetic transformations, as well as influencing the properties of larger molecules derived from it. This guide provides a summary of its key physicochemical properties and detailed protocols for their experimental determination.

Core Physicochemical Properties

The quantitative data for this compound are summarized below. It is important to note that while some properties are readily available, others such as melting point, pKa, and logP often require experimental determination for a specific batch or purity level.

| Property | Value | Source |

| CAS Number | 134464-79-2 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂S | [1] |

| Molecular Weight | 217.33 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Purity | ≥98% (Typical) | [1] |

| InChI Key | USYCVFFWCMHPPG-UHFFFAOYSA-N | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Melting Point | Not specified; requires experimental determination. | |

| Boiling Point | Not specified; requires experimental determination. | |

| pKa (Thiol) | Not specified; requires experimental determination. Aliphatic thiols typically have pKa values in the range of 9-11.[2][3] | |

| logP | Not specified; requires experimental determination or calculation. | |

| Solubility | Not specified; requires experimental determination. |

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is fundamental in drug development.[4] The following sections detail standard experimental protocols for key parameters.

Melting Point Determination

The melting point provides information on the identity and purity of a crystalline solid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range. The capillary method is standard.[5]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[5]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a new sample.[6][7]

-

Accurate Measurement: Heat the sample at a medium rate until the temperature is about 15-20°C below the expected melting point.[6]

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[7]

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T₁ - T₂.

References

- 1. This compound | 134464-79-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

An In-depth Technical Guide to tert-Butyl 4-mercaptopiperidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-mercaptopiperidine-1-carboxylate, a functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Due to its limited commercial availability, this guide focuses on a proposed synthetic pathway, physicochemical properties of its precursor, and its prospective applications, particularly in the realm of bioconjugation and targeted therapeutics.

Chemical Structure and Identification

Chemical Name: this compound Molecular Formula: C₁₀H₁₉NO₂S Molecular Weight: 217.33 g/mol Structure:

The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is crucial for modulating its reactivity during synthetic transformations. The key functional group is the thiol (-SH) at the C4 position, which opens up a wide array of possibilities for covalent modification and conjugation.

Physicochemical Properties of a Key Precursor

Given the absence of experimental data for the target compound, the properties of its likely precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2) , are summarized below to provide an estimation of the general characteristics of this class of molecules.[1][2]

| Property | Value |

| CAS Number | 109384-19-2 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol [1] |

| Appearance | White to cream powder[2] |

| Melting Point | 61-65 °C[2] |

| Boiling Point | 292.3±33.0 °C (Predicted)[2] |

| Density | 1.107±0.06 g/cm³ (Predicted)[2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[2] |

| pKa | 14.80±0.20 (Predicted)[2] |

Proposed Synthetic Pathway

A reliable synthetic route to this compound can be achieved from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. Two common and effective methods for the conversion of alcohols to thiols are the Mitsunobu reaction and a two-step procedure involving tosylation followed by nucleophilic substitution.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Method A: Two-Step Synthesis via Tosylate Intermediate

This robust method involves the activation of the hydroxyl group as a tosylate, which is a good leaving group, followed by displacement with a sulfur nucleophile.

Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq.) or triethylamine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the tosylated intermediate.

Step 2: Synthesis of this compound

-

Dissolve the tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

-

Add a sulfur nucleophile, such as potassium thioacetate (KSAc) (1.5 eq.).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting thioacetate can be hydrolyzed to the thiol by treatment with a base (e.g., sodium methoxide in methanol) or an acid.

-

Alternatively, using sodium hydrosulfide (NaSH) as the nucleophile can directly yield the thiol, though this reagent is more hazardous.

-

Purify the final product by column chromatography.

Method B: Mitsunobu Reaction

The Mitsunobu reaction allows for a one-pot conversion of the alcohol to a thioester, which can then be hydrolyzed to the desired thiol.[3][4] This reaction typically proceeds with inversion of stereochemistry.

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add thioacetic acid (1.2 eq.).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the thioacetate intermediate.

-

Hydrolyze the thioacetate to the thiol as described in Method A, Step 2.

Applications in Drug Discovery and Development

The piperidine scaffold is a prevalent motif in a vast number of FDA-approved drugs and biologically active compounds due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in three-dimensional space.[5][6][7] The introduction of a thiol group at the 4-position of the N-Boc-piperidine ring creates a valuable building block for several advanced applications in drug discovery.

Caption: Potential applications of 4-mercaptopiperidine in bioconjugation.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The thiol group is highly nucleophilic and can react specifically with various electrophilic partners, making it ideal for bioconjugation.[8][][10] After deprotection of the Boc group, the resulting 4-mercaptopiperidine can be used as a linker to attach cytotoxic drugs to antibodies, forming ADCs. The thiol can react with maleimides, haloacetates, or pyridyl disulfides on the antibody or a linker attached to it.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The functionalized piperidine ring can serve as a core scaffold or part of a linker in a PROTAC molecule, with the thiol group providing a convenient handle for attaching either the target protein ligand or the E3 ligase ligand.

Synthesis of Novel Chemical Entities

As a versatile building block, this compound can be used in the synthesis of a wide range of more complex molecules. The thiol group can be alkylated, oxidized to disulfides or sulfonic acids, or participate in various coupling reactions, enabling the exploration of diverse chemical space in the search for new therapeutic agents.

Conclusion

While not a readily available commercial product, this compound represents a highly valuable synthetic intermediate for researchers in drug discovery. The synthetic pathways outlined in this guide, based on well-established chemical transformations, provide a practical approach to its preparation. The unique combination of a protected piperidine scaffold and a reactive thiol functional group makes this compound a powerful tool for the construction of sophisticated molecular architectures, including ADCs and PROTACs, which are at the forefront of modern therapeutic development.

References

- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiol-Specific Linker for Bioconjugation - High Force Research [highforceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for the key intermediate, tert-butyl 4-mercaptopiperidine-1-carboxylate. This guide includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently employed in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing a protected amine and a reactive thiol group, makes it a versatile synthon for introducing the mercaptopiperidine moiety into target molecules. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this intermediate in drug discovery and development pipelines. This guide presents a consolidated reference for its ¹H NMR, ¹³C NMR, IR, and MS spectral data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.86 | br s | 2H | H-2e, H-6e |

| 2.89 | t, J = 11.6 Hz | 2H | H-2a, H-6a |

| 2.70 - 2.60 | m | 1H | H-4 |

| 1.95 | d, J = 13.2 Hz | 2H | H-3e, H-5e |

| 1.45 | s | 9H | C(CH₃)₃ |

| 1.44 - 1.35 | m | 2H | H-3a, H-5a |

| 1.34 | t, J = 8.0 Hz | 1H | SH |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O |

| 79.4 | C (CH₃)₃ |

| 44.0 (br) | C-2, C-6 |

| 38.6 | C-4 |

| 35.1 | C-3, C-5 |

| 28.4 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2973 | Strong | C-H stretch (alkane) |

| 2854 | Medium | C-H stretch (alkane) |

| 2568 | Weak | S-H stretch |

| 1685 | Strong | C=O stretch (carbamate) |

| 1421 | Medium | C-H bend (alkane) |

| 1245 | Strong | C-N stretch |

| 1165 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 232.1 | [M+H]⁺ |

| 176.1 | [M - C₄H₉O₂ + H]⁺ |

| 132.1 | [M - C₅H₉O₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for proton and 101 MHz for carbon nuclei. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. The data was acquired over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This technical guide provides a centralized resource for the essential spectroscopic data of this compound, facilitating its reliable identification and use in synthetic applications.

Navigating the Commercial Landscape of tert-Butyl 4-mercaptopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a protected piperidine ring and a reactive thiol group, makes it a valuable intermediate for synthesizing a wide range of pharmacologically active compounds. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and relevant technical information to assist researchers and drug development professionals in sourcing and utilizing this important chemical entity.

Commercial Availability and Suppliers

This compound (CAS No. 134464-79-2) is readily available from a number of chemical suppliers. The purity, quantity, and pricing can vary between suppliers, and it is advisable to request certificates of analysis for quality assurance. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name/Synonym | CAS No. | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | This compound | 134464-79-2 | 98% | 100 mg, 250 mg, 1 g, 5 g | $12.65 (100 mg), $29.90 (250 mg), $51.75 (1 g), $142.60 (5 g) |

| AK Scientific, Inc. | This compound | 134464-79-2 | - | Inquiry | Inquiry |

| Ambeed, Inc. | This compound | 134464-79-2 | - | Inquiry | Inquiry |

| BLD Pharmatech Ltd. | This compound | 134464-79-2 | - | Inquiry | Inquiry |

| Leap Chem Co., Ltd. | This compound | 134464-79-2 | - | Inquiry | Inquiry |

| DSL Chemicals (Shanghai) Co., Ltd. | 1-N-Boc-4-Mercaptopiperidine | 134464-79-2 | - | Inquiry | Inquiry |

| Dayang Chem (Hangzhou) Co.,Ltd. | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | 134464-79-2 | - | Inquiry | Inquiry |

| Amadis Chemical Company Limited | This compound | 134464-79-2 | - | Inquiry | Inquiry |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The table indicates that while several companies list the product, detailed quantitative data beyond what is provided by major distributors like Sigma-Aldrich is often available only upon direct inquiry.

Synthetic Considerations

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic route for this compound.

Detailed Hypothetical Protocol:

-

Activation of the Hydroxyl Group: 1-Boc-4-hydroxypiperidine would be dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. The solution would be cooled in an ice bath, followed by the addition of a base, for example, triethylamine or pyridine. An activating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), would then be added portion-wise. The reaction mixture would be stirred at a low temperature and gradually allowed to warm to room temperature to form the corresponding tosylate or mesylate intermediate.

-

Nucleophilic Substitution: The activated intermediate would then be subjected to nucleophilic substitution with a sulfur nucleophile. A common method involves reacting the tosylate or mesylate with a source of hydrosulfide, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like dimethylformamide (DMF). Alternatively, a protected thiol, like potassium thioacetate, could be used, followed by a deacetylation step.

-

Work-up and Purification: Upon completion of the reaction, an aqueous work-up would be performed to remove inorganic byproducts. The crude product would then be extracted into an organic solvent, dried, and concentrated under reduced pressure. Final purification would likely be achieved through column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the versatility of the piperidine scaffold and the reactivity of the thiol group. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protecting group allows for selective reactions at the thiol position before deprotection and further modification of the piperidine nitrogen.

The thiol group is a key functional handle for various chemical transformations, including:

-

Nucleophilic substitution reactions: The thiol can act as a nucleophile to form thioethers.

-

Michael additions: It can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Disulfide bond formation: The thiol can be oxidized to form disulfide bridges, which can be relevant in the design of certain therapeutic agents.

A logical workflow for the utilization of this building block in a drug discovery context is depicted below:

Caption: General workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel therapeutics. While a variety of suppliers offer this compound, researchers should perform due diligence to ensure the quality and purity required for their specific applications. The synthetic accessibility and the dual functionality of this molecule, with a modifiable thiol group and a protected nitrogen, provide a robust platform for the generation of diverse chemical libraries for biological screening. This guide serves as a foundational resource for scientists and researchers looking to incorporate this versatile intermediate into their drug discovery programs.

Reactivity Profile of the Thiol Group in tert-Butyl 4-mercaptopiperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of the thiol group in tert-Butyl 4-mercaptopiperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique properties of its thiol functionality. This document details its nucleophilic and redox properties, supported by estimated quantitative data, detailed experimental protocols for key transformations, and visualizations of relevant reaction pathways and workflows.

Core Reactivity Profile

The thiol group of this compound exhibits a characteristic reactivity profile dominated by its nucleophilicity and susceptibility to oxidation. The electron-donating nature of the piperidine ring is expected to slightly enhance the nucleophilicity of the thiol group compared to simple alkyl thiols. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides steric hindrance and influences the overall solubility and handling of the compound.

Nucleophilicity and Acidity

Estimated Physicochemical Properties:

| Property | Estimated Value | Basis for Estimation |

| pKa (Thiol) | 9.5 - 10.5 | Based on the pKa of similar aliphatic thiols and considering the electronic effects of the N-Boc-piperidine scaffold. |

| Molecular Weight | 217.34 g/mol | Calculated from the chemical formula (C₁₀H₁₉NO₂S). |

Redox Chemistry: Oxidation to Disulfides

A key feature of the thiol group is its propensity to undergo oxidation, primarily to form a disulfide bond. This reversible reaction is a cornerstone of protein chemistry and is increasingly utilized in the design of covalent drugs and probes. The oxidation can be achieved using a variety of mild oxidizing agents.

Estimated Redox Potential:

| Reaction | Estimated Standard Potential (E°) | Notes |

| 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻ | -0.2 to -0.3 V (vs. SHE) | This is a typical range for aliphatic thiols. The exact potential is influenced by the local environment and pH. |

Key Reactions and Experimental Protocols

The thiol group of this compound can participate in a variety of important chemical transformations, making it a valuable synthon for the introduction of a piperidine moiety.

S-Alkylation (Thioether Formation)

The nucleophilic thiol can readily react with alkyl halides and other electrophiles to form stable thioether linkages. This reaction is fundamental for constructing various molecular architectures.

Experimental Protocol: General Procedure for S-Alkylation

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DMF or THF.

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), to the solution at 0 °C to form the thiolate.

-

Electrophile Addition: Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Michael Addition

The thiolate anion is a potent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as maleimides and acrylates. This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins.

Experimental Protocol: Michael Addition to a Maleimide

-

Dissolution: Dissolve this compound (1.0 eq.) and the maleimide derivative (1.0 eq.) in a suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile or DMF) and an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

-

Purification: Upon completion, the product can often be purified by preparative HPLC or column chromatography.

Disulfide Bond Formation

Controlled oxidation of the thiol leads to the formation of a symmetrical disulfide. This can be a key step in the synthesis of molecules designed to interact with the cellular redox environment.

Experimental Protocol: Air Oxidation to Form the Disulfide

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol or a mixture of DMF and water.

-

Basification: Add a catalytic amount of a base, such as triethylamine or ammonia, to facilitate thiolate formation.

-

Oxidation: Stir the solution open to the air for 24-48 hours. The progress of the oxidation can be monitored by TLC or LC-MS.

-

Purification: Once the starting material is consumed, the disulfide product can be isolated by extraction and purified by crystallization or column chromatography.

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a typical experimental workflow for studying the reactivity of this compound.

Caption: Key reaction pathways of the thiol group.

Caption: General experimental workflow for thiol reactions.

Applications in Drug Development and Chemical Biology

The reactivity profile of this compound makes it a valuable tool in several areas of pharmaceutical and biological research:

-

Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues in target proteins, leading to irreversible inhibition.

-

Bioconjugation: The piperidine thiol can be used to attach payloads, such as imaging agents or cytotoxic drugs, to biomolecules through stable thioether or Michael adduct linkages.

-

PROTACs and Molecular Glues: The piperidine scaffold is a common motif in proteolysis-targeting chimeras (PROTACs) and molecular glues. The thiol group provides a convenient handle for linker attachment.

-

Redox-Responsive Systems: The reversible formation of disulfide bonds can be exploited to design drug delivery systems or probes that respond to the cellular redox environment.

Conclusion

This compound possesses a versatile thiol group with a well-defined reactivity profile. Its nucleophilicity allows for the formation of stable thioether and Michael adducts, while its susceptibility to oxidation enables the formation of reversible disulfide bonds. Although specific quantitative data for this molecule is limited, its reactivity can be reliably predicted based on the behavior of analogous compounds. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic and drug discovery endeavors.

The Versatile Scaffolding of Tert-Butyl 4-Mercaptopiperidine-1-Carboxylate in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, heterocyclic scaffolds have garnered significant attention due to their ability to confer desirable pharmacokinetic and pharmacodynamic properties. Tert-butyl 4-mercaptopiperidine-1-carboxylate has emerged as a particularly valuable synthon, offering a unique combination of a conformationally restricted piperidine ring, a reactive thiol group, and a protecting group amenable to facile cleavage. This technical guide explores the potential applications of this versatile molecule in medicinal chemistry, with a focus on its role in the development of potent and selective enzyme inhibitors.

A Key Building Block for Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. Dysregulation of MMP activity has been implicated in a range of pathologies, including cancer, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of pharmaceutical research. The thiol group of this compound makes it an ideal candidate for targeting the zinc ion in the active site of MMPs, a key interaction for potent inhibition.

Quantitative Data on Piperidine-Based MMP Inhibitors

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the broader class of piperidine and piperazine-based MMP inhibitors demonstrates the potential of this scaffold. The following table summarizes the inhibitory activities of representative compounds from the literature.

| Compound Class | Target MMPs | IC50 (nM) | Reference |

| Piperazine Hydroxamic Acid Analog | MMP-1, MMP-9, MMP-13, TACE | Varies with substitutions | [1][2] |

| Piperidine Hydroxamic Acid Analog | MMP-1, TACE | Varies with substitutions | [2] |

| Diazepine Hydroxamic Acid Analog | MMP-1, MMP-9, MMP-13 | Varies with substitutions | [1][2] |

| Piperazine-based Inhibitor (Compound 20) | MMP-1, MMP-3, MMP-9, MMP-13 | 24, 18, 1.9, 1.3 | [3] |

| Non-chelating Piperidine-based Inhibitor (10d) | MMP-13 | 3.4 | [4] |

Proposed Synthetic Pathway and Experimental Protocols

The versatility of this compound allows for its incorporation into a variety of molecular frameworks. A plausible synthetic route to a potent MMP inhibitor is outlined below, demonstrating the utility of this building block.

Caption: Proposed synthetic workflow for an MMP inhibitor.

Experimental Protocols

1. S-Alkylation of this compound:

-

Objective: To couple the thiol group of the starting material with an electrophilic scaffold.

-

Procedure: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. The desired α-bromo-substituted ester (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

2. Boc Deprotection:

-

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to allow for subsequent functionalization of the piperidine nitrogen.

-

Procedure: The S-alkylated intermediate (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM (3 x 20 mL) to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.

3. Amide Coupling:

-

Objective: To form the final inhibitor by coupling the deprotected piperidine with a carboxylic acid bearing a zinc-binding group.

-

Procedure: To a solution of the deprotected piperidine amine salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is stirred at room temperature for 12-16 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final MMP inhibitor.

Mechanism of Action: MMP Inhibition

MMP inhibitors typically function by chelating the catalytic zinc ion in the enzyme's active site, thereby preventing the binding and cleavage of substrate proteins like collagen. The thiol group, or a derivative thereof, is a key pharmacophore for this interaction.

Caption: Mechanism of MMP inhibition.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features make it particularly well-suited for the design of enzyme inhibitors, most notably matrix metalloproteinase inhibitors. The synthetic accessibility and the ability to readily functionalize both the thiol and the piperidine nitrogen provide a robust platform for the generation of diverse chemical libraries. While direct, named applications in clinically approved drugs are not yet prominent in the literature, the strong preclinical data for mercaptopiperidine-containing compounds underscore the significant potential of this synthon in the ongoing quest for novel therapeutics. Further exploration of this scaffold is warranted and is likely to yield potent and selective drug candidates for a variety of diseases.

References

- 1. scialert.net [scialert.net]

- 2. scialert.net [scialert.net]

- 3. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-mercaptopiperidine-1-carboxylate as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-mercaptopiperidine-1-carboxylate is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, with two key functional groups: a nucleophilic thiol (-SH) at the 4-position and a tert-butyloxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective chemical transformations, making it a valuable intermediate for introducing a thiol-containing piperidine moiety into more complex molecules.

The Boc-protecting group ensures the piperidine nitrogen is unreactive under a wide range of conditions, enabling chemists to focus on the reactivity of the thiol group. Subsequently, the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. This orthogonal reactivity is crucial in multi-step syntheses of drug candidates, particularly in the development of enzyme inhibitors where the thiol group can act as a key zinc-binding group.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. Data is compiled from chemical supplier databases and computational predictions, as extensive characterization is not widely available in peer-reviewed literature.

| Property | Value |

| IUPAC Name | tert-butyl 4-sulfanylpiperidine-1-carboxylate |

| CAS Number | 180366-26-9 |

| Molecular Formula | C₁₀H₁₉NO₂S |

| Molecular Weight | 217.33 g/mol |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Boiling Point | ~307.5 °C at 760 mmHg (Predicted) |

| Density | ~1.06 g/cm³ (Predicted) |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, Methanol). |

Synthesis and Experimental Protocols

This compound is not commonly available as a starting material and is typically synthesized from its corresponding 4-hydroxy precursor. A reliable two-step sequence involves the activation of the hydroxyl group as a tosylate, followed by nucleophilic displacement with a sulfur source and subsequent hydrolysis.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF, approx. 0.4 M).

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the tosylate.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude thioacetate intermediate.

-

Dissolve the crude thioacetate in methanol (approx. 0.5 M) and bubble argon through the solution for 15 minutes to deoxygenate.

-

Add concentrated hydrochloric acid (3-4 eq) and stir the mixture at room temperature for 2-4 hours to effect hydrolysis.

-

Neutralize the reaction mixture carefully with saturated NaHCO₃ (aq) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this building block lies in its role as a precursor for introducing a piperidine-thiol motif into target molecules. The thiol group is a potent nucleophile and can participate in various reactions.

Key Application: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

This building block has been identified as a key intermediate in the synthesis of potent and selective inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in diseases such as arthritis and cancer.[1] In these inhibitors, the thiol group often serves as a zinc-chelating moiety, binding to the catalytic zinc ion in the active site of the enzyme. The piperidine scaffold provides a rigid core to correctly orient other pharmacophoric elements into the enzyme's binding pockets.

Caption: General workflow for utilizing the building block in synthesis.

General Reaction: S-Alkylation

A fundamental transformation of this compound is the S-alkylation with various electrophiles, such as alkyl halides or epoxides. This reaction forms a thioether linkage, which is stable and widely found in pharmaceutical compounds.

Experimental Protocol: General S-Alkylation

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile (approx. 0.3 M).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution to deprotonate the thiol.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the desired electrophile (e.g., an alkyl bromide, 1.1 eq) dropwise.

-

Stir the reaction at room temperature (or with gentle heating if necessary) for 2-12 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the desired S-alkylated piperidine derivative.

Safety and Handling

No specific, comprehensive safety data sheet is widely available for this compound. Therefore, safety precautions must be based on the functional groups present.

-

Thiols: Compounds containing thiol groups are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Thiols can also be mild skin and respiratory irritants or sensitizers.

-

Boc-Protected Amines: Generally considered low-hazard, but standard chemical handling precautions should be observed.

| Hazard Type | Precautionary Measures |

| Inhalation | Avoid breathing vapors or mist. Use only in a well-ventilated fume hood. |

| Skin Contact | May cause skin irritation or sensitization. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. In case of contact, wash immediately with soap and water. |

| Eye Contact | May cause serious eye irritation. Wear safety glasses with side shields or chemical goggles. If contact occurs, rinse cautiously with water for several minutes. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. The thiol group is susceptible to air oxidation to form disulfides; storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

This compound is a highly valuable, albeit specialized, building block for drug discovery and synthetic chemistry. Its orthogonal protecting group strategy and the potent nucleophilicity of its thiol group allow for its precise incorporation into complex molecular architectures. While its direct handling requires care due to the properties of the thiol moiety, its utility in constructing targeted molecules, such as matrix metalloproteinase inhibitors, underscores its importance for researchers developing next-generation therapeutics.

References

Technical Guide: Safety and Handling Precautions for tert-Butyl 4-mercaptopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data and general chemical principles. A complete Safety Data Sheet (SDS) from a manufacturer for tert-Butyl 4-mercaptopiperidine-1-carboxylate (CAS No. 134464-79-2) was not publicly available at the time of writing. The information herein is a composite derived from supplier safety data for this specific compound and general safety information for aliphatic thiols and related piperidine structures. Users must exercise independent judgment and should consult with a qualified safety professional before handling this chemical. All laboratory work should be preceded by a thorough, institution-specific risk assessment.

Compound Identification and Properties

This compound is a bifunctional molecule containing a piperidine ring, a thiol (-SH) group, and a tert-butoxycarbonyl (Boc) protecting group. The thiol group imparts a powerful and unpleasant odor, a key characteristic of mercaptans that necessitates specific handling protocols.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 134464-79-2 | Ambeed, ChemicalBook |

| Molecular Formula | C₁₀H₁₉NO₂S | ChemicalBook |

| Molecular Weight | 217.33 g/mol | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | 41-42 °C | ChemicalBook |

| Boiling Point | 294.2 ± 33.0 °C (Predicted) | ChemicalBook |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| pKa | 10.52 ± 0.20 (Predicted) | ChemicalBook |

| Odor | Strong, unpleasant (stench) | General Thiol Properties |

Hazard Identification and Classification

This compound presents significant acute and chronic health risks. The thiol group and the heterocyclic structure contribute to its hazardous profile. Based on available GHS classifications, this chemical is considered highly hazardous.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage | H314 / H319 | Causes severe skin burns and eye damage / Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term | H413 | May cause long lasting harmful effects to aquatic life |

Note: There is a discrepancy in the severity of skin/eye hazard statements from different sources (H314/H315 and H314/H319). The most conservative classification (H314 - Causes severe skin burns and eye damage) should be adopted for all handling procedures.

Experimental Protocols and Handling

Given the compound's toxicity, corrosive nature, and stench, all manipulations must be performed with stringent engineering and personal protective controls.

Engineering Controls

-

Fume Hood: All work, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to control vapor exposure and manage the powerful odor.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following workflow outlines the minimum requirements for handling the compound.

Handling and Storage Protocol

-

Avoidance of Contact: Avoid all contact with skin and eyes and prevent inhalation of dust or vapors.

-

Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the thiol group.

-

Storage Conditions: Store in a cool, dry, well-ventilated place, away from incompatible materials. The container must be kept tightly closed.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and sources of ignition.[1]

-

Stench Management: Seal container threads with paraffin film or PTFE tape after each use.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

Table 3: First Aid Protocols

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Stability and Reactivity

-

Reactivity: The compound is reactive, particularly at the thiol group, which can be easily oxidized.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).

Waste Disposal and Decontamination

-

Waste Disposal: All waste material containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Place waste in a sealed, labeled container.

-

Decontamination: Glassware and surfaces that have come into contact with the compound should be decontaminated to eliminate the powerful odor. This can be achieved by rinsing or soaking the items in a solution of sodium hypochlorite (household bleach) inside a fume hood. Allow for an extended contact time (e.g., several hours) to ensure complete oxidation of the thiol.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Pyrimidine-Based Kinase Inhibitors Using tert-Butyl 4-mercaptopiperidine-1-carboxylate

Abstract

This document provides a detailed methodology for the synthesis of a novel series of pyrimidine-based kinase inhibitors utilizing tert-Butyl 4-mercaptopiperidine-1-carboxylate as a key building block. The synthetic strategy involves an initial nucleophilic aromatic substitution to form a thioether linkage, followed by a Suzuki coupling to introduce diversity. These compounds are designed as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This application note includes detailed experimental protocols, data presentation for a hypothetical series of compounds, and visualizations of the synthetic workflow and the targeted biological pathway.

Introduction

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors remains a primary focus in drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates. This application note describes a robust synthetic route to a novel class of potential kinase inhibitors by incorporating a mercaptopiperidine group onto a 2,4-dichloropyrimidine core. The thiol group of this compound serves as a nucleophile to displace a chlorine atom, forming a stable thioether bond. Subsequent diversification through Suzuki coupling allows for the exploration of the structure-activity relationship (SAR). The designed compounds are evaluated for their inhibitory activity against PI3Kα, a key enzyme in the PI3K/AKT/mTOR pathway.

Synthetic Scheme

The overall synthetic strategy is a two-step process designed for the efficient generation of a library of analogs.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr). this compound is reacted with 2,4-dichloro-5-fluoropyrimidine in the presence of a base to yield the key intermediate, tert-butyl 4-((2-chloro-5-fluoropyrimidin-4-yl)thio)piperidine-1-carboxylate.

-

Step 2: Suzuki Coupling. The intermediate is then subjected to Suzuki coupling with various aryl and heteroaryl boronic acids to generate the final products.

Experimental Protocols

Synthesis of Intermediate 1: tert-butyl 4-((2-chloro-5-fluoropyrimidin-4-yl)thio)piperidine-1-carboxylate

-

To a solution of this compound (1.0 eq, 2.17 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 50 mL), add potassium carbonate (K2CO3) (1.5 eq, 2.07 g, 15 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,4-dichloro-5-fluoropyrimidine (1.1 eq, 1.83 g, 11 mmol) to the reaction mixture.

-

Stir the reaction at 50°C for 16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.

General Protocol for Suzuki Coupling (Synthesis of Final Compounds)

-

In a microwave vial, combine Intermediate 1 (1.0 eq, 100 mg, 0.28 mmol), the respective aryl/heteroaryl boronic acid (1.2 eq, 0.34 mmol), and potassium carbonate (K2CO3) (2.0 eq, 77 mg, 0.56 mmol).

-

Add a mixture of 1,4-dioxane (3 mL) and water (1 mL).

-

Degas the mixture by bubbling argon through it for 10 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq, 23 mg, 0.028 mmol).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

-

Wash the filtrate with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or column chromatography to yield the final compound.

Data Presentation

The inhibitory activity of the synthesized compounds against PI3Kα was evaluated using an in vitro luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | R-Group (from Boronic Acid) | Molecular Weight ( g/mol ) | PI3Kα IC50 (nM) |

| KPI-001 | Phenyl | 433.56 | 150 |

| KPI-002 | 4-Methoxyphenyl | 463.59 | 85 |

| KPI-003 | 3-Pyridyl | 434.55 | 45 |

| KPI-004 | 1-Methyl-1H-pyrazol-4-yl | 437.56 | 28 |

| Alpelisib | (Reference Compound) | 441.51 | 5 |

Table 1: Hypothetical inhibitory activity of novel kinase inhibitors against PI3Kα.

Kinase Inhibition Assay Protocol

This protocol describes a luminescence-based assay to determine the IC50 values of the synthesized compounds against PI3Kα. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

Synthesized inhibitor compounds

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

-

Add 2 µL of PI3Kα enzyme in kinase assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the PIP2/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for novel kinase inhibitors.

PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Application Notes and Protocols: S-Alkylation of tert-Butyl 4-mercaptopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the S-alkylation of tert-butyl 4-mercaptopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a robust and versatile method for the formation of a thioether linkage via a nucleophilic substitution (SN2) reaction. This reaction is fundamental in medicinal chemistry for the introduction of diverse functionalities to the piperidine scaffold. The following sections detail the necessary reagents, reaction conditions, and purification methods, along with illustrative data and a visual representation of the experimental workflow.

Introduction

The piperidine moiety is a prevalent heterocyclic motif in a vast array of pharmaceuticals and biologically active molecules. Functionalization of the piperidine ring is a critical aspect of drug design and development, allowing for the modulation of a compound's physicochemical properties and biological activity. This compound serves as a valuable building block where the thiol group at the 4-position can be selectively alkylated. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in the alkylation reaction under basic conditions, ensuring regioselective S-alkylation.

The S-alkylation of thiols is a well-established and efficient method for the formation of thioethers. The reaction proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then displaces a leaving group on an alkyl electrophile. This protocol provides a general yet detailed procedure that can be adapted for a variety of alkylating agents.

Data Presentation

The following table summarizes typical reaction parameters for the S-alkylation of this compound with a representative alkylating agent, benzyl bromide. These parameters are based on general principles of S-alkylation of thiols and analogous O-alkylation of N-Boc-protected piperidinols. Yields and reaction times may vary depending on the specific alkylating agent and reaction scale.

| Parameter | Value/Condition | Notes |

| Starting Material | This compound | 1.0 equivalent |

| Alkylating Agent | Benzyl bromide | 1.1 - 1.2 equivalents |

| Base | Sodium Hydride (NaH, 60% dispersion in oil) | 1.2 - 1.5 equivalents |

| or Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Recommended for NaH |

| or Anhydrous Acetonitrile (MeCN) | Recommended for K₂CO₃ | |

| Temperature | 0 °C to room temperature | Initial deprotonation at 0 °C is crucial for controlling reactivity. |

| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 75 - 95% | Yields are highly dependent on the substrate and reaction conditions. |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the S-alkylation of this compound using sodium hydride as the base and benzyl bromide as the alkylating agent.

Materials and Reagents

-

This compound

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Thiolate Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the thiolate anion.

-

Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up:

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

-

Mandatory Visualization

Caption: Experimental workflow for the S-alkylation of this compound.

This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers engaged in the synthesis of piperidine-containing compounds for pharmaceutical and other scientific applications. The described S-alkylation procedure is a reliable method for introducing a wide range of substituents, thereby facilitating the exploration of structure-activity relationships.

Application Notes and Protocols for the Use of tert-Butyl 4-mercaptopiperidine-1-carboxylate in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences. The incorporation of non-standard amino acids and building blocks is crucial for the development of peptidomimetics with enhanced therapeutic properties, such as increased stability, constrained conformations, and improved receptor affinity. tert-Butyl 4-mercaptopiperidine-1-carboxylate is a versatile building block that introduces a thiol-functionalized piperidine moiety into a peptide sequence. The Boc-protected amine allows for its integration into standard Fmoc-based SPPS protocols, while the thiol group provides a handle for various modifications, most notably the formation of thioether linkages for peptide cyclization or conjugation.

These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in SPPS.

Core Applications

The primary applications of this compound in SPPS include:

-